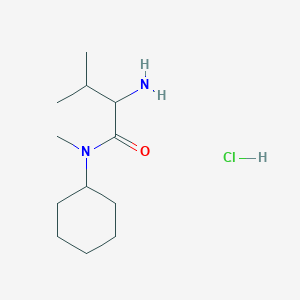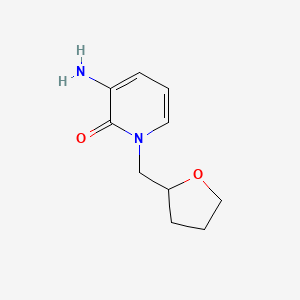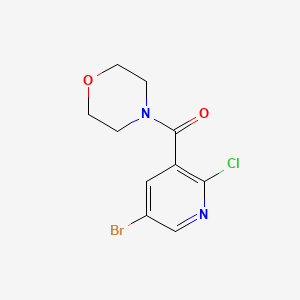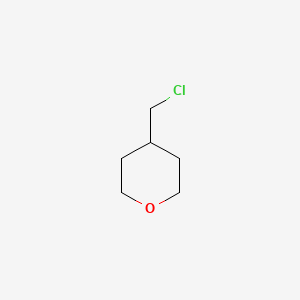
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name of the compound is “2-amino-N-cyclohexyl-N,3-dimethylbutanamide 2,2,2-trifluoroacetate”. The InChI code for the compound is 1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) .
Physical And Chemical Properties Analysis
The compound is stored at room temperature and it is in the form of an oil .
Aplicaciones Científicas De Investigación
Modular Synthon for Medicinal Chemistry
The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This synthesis approach facilitates the creation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, offering a versatile tool for the development of novel medicinal compounds (Mohammad et al., 2020).
Cyclohexyl-Substituted Cyclopropane Derivatives
Direct cyclization methods have led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its dimerization product. Further exploration in this domain has yielded various cis- and trans-1-(tert-butylamino)-2-benzyl-2-methylcyclopropane-carbonitriles and the corresponding cyclopropanecarboxamides. These compounds, particularly with their pure stereoisomeric forms, offer potential as precursors for ACC derivatives, highlighting their utility in synthetic and medicinal chemistry (Aelterman et al., 1999).
Development of Asymmetric Platinum(IV) Complexes
A novel approach to synthesizing asymmetric Pt(IV) complexes involves the oxidative chlorination of Pt(II) counterparts with N-chlorosuccinimide. This method has been optimized to produce Pt(IV) octahedral complexes in high yield and purity. These complexes, especially when incorporating cyclobutane-1,1'-dicarboxylato and cyclohexane-1R,2R-diamine, present new opportunities for drug targeting and delivery, emphasizing the importance of this chemical scaffold in the development of chemotherapy agents (Ravera et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-cyclohexyl-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;/h9-11H,4-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEYJMEXLAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)







